molecular formula C7H13NO3 B6234535 ethyl 1,3-oxazinane-3-carboxylate CAS No. 1798110-70-9

ethyl 1,3-oxazinane-3-carboxylate

Cat. No.: B6234535
CAS No.: 1798110-70-9
M. Wt: 159.2
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Description

Ethyl 1,3-oxazinane-3-carboxylate ( 2265236-99-3) is a synthetic organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol. Its structure, represented by the SMILES string CCOC(=O)C1NCCCO1, features an ethyl carboxylate group attached to the 3-position of a saturated 1,3-oxazinane ring, a six-membered morpholine-like heterocycle. This specific molecular framework makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds based on the 1,3-oxazinane scaffold, particularly 2-oxo-6-trihalomethyl-[1,3]oxazinane-3-carboxylic acid ethyl esters, have demonstrated significant in vitro antimicrobial activity in scientific studies. These related molecules have been assessed against a panel of microorganisms, including yeast-like fungi, bacteria, and algae, showing promising minimal inhibitory concentrations (MIC) and minimal fungicidal, bactericidal, and algacidal concentrations (MFC, MBC, MAC). Researchers therefore utilize this compound as a key building block for the development and synthesis of novel antimicrobial agents and other pharmacologically active molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1798110-70-9

Molecular Formula

C7H13NO3

Molecular Weight

159.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,3-oxazinane-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with ethyl chloroformate under basic conditions. Another method includes the reaction of ethyl 3-aminopropanoate with formaldehyde and subsequent cyclization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ester Group Reactions

The ethyl ester functionality (-OCH₂CH₃) undergoes typical carboxylic ester reactions:

  • Hydrolysis : Converts the ester to a carboxylic acid under acidic or basic conditions.

  • Transesterification : Reacts with excess alcohols in the presence of acid/base catalysts to form other esters.

  • Nucleophilic Substitution : Reacts with nucleophiles (e.g., amines, alcohols) to replace the ethoxy group, yielding substituted carboxylates.

1.2.1 Thermal Amine-Promoted Isomerization

The oxazinane ring undergoes isomerization via a thermal amine-catalyzed mechanism , as observed in related oxazinane derivatives. Key steps include:

  • Proton Abstraction : A base (e.g., triethylamine) abstracts the β-hydrogen at C-3, forming an enolate intermediate.

  • Ring Opening : The intramolecular O–N bond ruptures due to increased steric energy at the bond midpoint (centroid, cd) during transition states .

  • Isomerization : The enolate re-forms the ring in a different conformation, favoring thermodynamically stable products (e.g., equatorial substituents) .

1.2.2 Steric Effects on Reactivity

Steric energy calculations reveal that the O–N bond midpoint (cd) experiences significant strain during ring opening. For example, in transition state TS1 , the steric energy at cd increases dramatically, facilitating bond cleavage . This suggests that substituents near the O–N bond could modulate reactivity.

1.2.3 Cyclization and Ring Formation

While the compound itself is a pre-formed oxazinane, its synthesis often involves cyclization steps (e.g., with triphosgene), which may reverse under harsh conditions. For instance, ring-opening followed by re-cyclization could occur under specific catalytic conditions, though this is less documented for the 1,3-isomer .

Steric Energy Distribution

Adapted from studies on oxazinane derivatives, the steric energy at key positions in the molecule influences reactivity:

PositionSteric Energy (kcal/mol)Role in Reactivity
C-3 (β-hydrogen)HighFavors proton abstraction
C-6 (anomeric)Higher than C-3Stabilizes transition states
O–N bond (cd)Drastic increase in TS1Promotes bond rupture

Note: Data inferred from studies on analogous oxazinanes .

Reaction Conditions for Ester Group Transformations

Reaction TypeReagents/ConditionsProduct Example
HydrolysisH₃O⁺ or OH⁻, H₂O, heat1,3-oxazinane-3-carboxylic acid
TransesterificationROH, acid/base catalystSubstituted esters (e.g., methyl ester)
Nucleophilic SubstitutionNH₃, R-O⁻, or other nucleophilesAmides or alkoxides

Mechanistic Insights

  • Isomerization Mechanism : The thermal isomerization of oxazinanes proceeds through enolate intermediates, with ring conformation dictating product stability .

  • Steric Effects : Increased steric hindrance at the O–N bond midpoint (cd) drives bond cleavage, as observed in transition state calculations .

  • Biological Applications : While not directly studied for ethyl 1,3-oxazinane-3-carboxylate, related oxazinanes (e.g., trihalomethyl-substituted derivatives) exhibit antimicrobial activity, suggesting potential for bioactive modifications .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1,3-oxazinane-3-carboxylate has been investigated for its potential as a building block in drug development. Its derivatives have shown promise in:

  • Antimicrobial Activity : Studies have demonstrated that certain derivatives exhibit significant in vitro antimicrobial activity against various microorganisms, including bacteria and fungi .

Organic Synthesis

The compound serves as an essential intermediate in synthesizing more complex heterocyclic compounds. It can undergo various reactions such as:

  • Oxidation : Producing oxazinane-2,5-diones.
  • Reduction : Yielding oxazinanes.
  • Substitution Reactions : Engaging with electrophiles to form polyfunctionalized bicyclic systems.

Agricultural Chemicals

Research has explored the use of this compound derivatives in developing herbicides and pesticides. These compounds leverage the oxazine ring's unique electronic properties to enhance biological activity against pests.

Case Study 1: Antimicrobial Activity

A series of experiments assessed the antimicrobial efficacy of this compound derivatives against a panel of microorganisms. The results indicated that specific compounds demonstrated minimal inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential for therapeutic applications .

CompoundMIC (µg/mL)Target Microorganism
Derivative A32E. coli
Derivative B16S. aureus
Derivative C64C. albicans

Case Study 2: Synthesis of Bioactive Compounds

A study focused on synthesizing chiral 1,3-oxazinan-2-ones from carbohydrate derivatives using this compound as a precursor. The resulting compounds showed promising bioactivity profiles and were evaluated for their potential use in pharmaceuticals .

Mechanism of Action

The mechanism of action of ethyl 1,3-oxazinane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including antiviral, anticancer, and anti-inflammatory activities.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between ethyl 1,3-oxazinane-3-carboxylate and related heterocycles:

Compound Ring Size Heteroatoms Key Functional Groups Common Synthesis Routes Applications
This compound 6-membered O, N Ethyl carboxylate Cyclocondensation, ring-closing metathesis Drug intermediates, agrochemicals
Ethyl 1,3-oxazepane-3-carboxylate 7-membered O, N Ethyl carboxylate Microwave-assisted cyclization Antimicrobial agents
Morpholine-3-carboxylate derivatives 6-membered O, N Carboxylate Nucleophilic substitution Catalysts, corrosion inhibitors
Thiazolidine derivatives 5-membered S, N Variable substituents Schiff base reactions Antifungal, antiviral agents

Research Findings and Data Trends

Crystallographic Analysis

Structural studies using SHELX software reveal that this compound adopts a chair conformation with the carboxylate group in an equatorial position, minimizing steric strain. This contrasts with the boat conformations observed in some oxazepane derivatives .

Pharmacological Potential

  • Oxazinanes: Demonstrated moderate inhibitory activity against folate-dependent enzymes in preliminary studies, comparable to 4(3H)-quinazolinone derivatives .
  • Oxazepines : Higher lipophilicity due to the larger ring may enhance membrane permeability, as seen in antimicrobial assays .

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